N-mesityl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide
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Overview
Description
N-mesityl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide is an organic compound that belongs to the class of heterocyclic compounds It features a triazolopyridazine core, which is known for its diverse pharmacological activities
Mechanism of Action
Target of Action
Compounds with similar triazolo[4,3-b]pyridazine structures have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It’s worth noting that triazolo[4,3-b]pyridazine compounds can interact with different target receptors due to their hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors, which could explain their diverse pharmacological activities .
Biochemical Pathways
Given the diverse pharmacological activities of similar compounds, it’s likely that multiple pathways are affected .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds .
Result of Action
Similar compounds have been reported to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-mesityl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide typically involves the following steps:
Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.
Attachment of the Mesityl Group: The mesityl group can be introduced via a nucleophilic substitution reaction, where a mesityl halide reacts with the triazolopyridazine intermediate.
Formation of the Acetamide Linkage: The final step involves the reaction of the mesityl-triazolopyridazine intermediate with an acetamide derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-mesityl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
N-mesityl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anticancer, antimicrobial, and anti-inflammatory drugs.
Biological Research: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
- N-methyl-N-[3-(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl]acetamide
Uniqueness
N-mesityl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide is unique due to the presence of the mesityl group, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties . This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities .
Properties
IUPAC Name |
2-[(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-10-5-11(2)16(12(3)6-10)19-15(23)8-24-14-7-13(4)21-22-9-18-20-17(14)22/h5-7,9H,8H2,1-4H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBKCETXJFHGAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC(=NN3C2=NN=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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